

Evolutionary origin of Xenopsin and its phylogenetic relationship to other opsins

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An in-depth analysis of the evolutionary origins and phylogenetic relationships of opsins found in the genus Xenopus, particularly the widely studied African clawed frog (Xenopus laevis), reveals a fascinating story of gene duplication, diversification, and functional adaptation. This technical guide synthesizes current understanding for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and visual representations of key processes.

Introduction to Xenopus Opsins

Xenopus laevis is a crucial model organism for studying vertebrate vision due to its tetrachromatic color vision system and the unique co-expression of rhodopsin (Rh1) and a green-sensitive cone opsin (Rh2) in its red rods. The opsins in Xenopus belong to the G protein-coupled receptor (GPCR) superfamily and are classified into five main visual opsin groups:

- Rh1 (Rhodopsin): Responsible for dim-light vision.
- Rh2 (Rhodopsin-like 2): Green-sensitive cone opsins.
- SWS1 (Short-wavelength sensitive 1): UV/violet-sensitive cone opsins.
- SWS2 (Short-wavelength sensitive 2): Blue-sensitive cone opsins.
- LWS (Long-wavelength sensitive): Red/green-sensitive cone opsins.



In addition to these visual opsins, Xenopus also possesses non-visual opsins like melanopsin (Opn4), which is involved in circadian rhythm regulation and the pupillary light reflex.

Evolutionary Origin and Phylogeny

The diversity of opsins in Xenopus arose through a series of ancient gene duplication events. The last common ancestor of deuterostomes likely possessed a single ciliary opsin (c-opsin) and a single rhabdomeric opsin (r-opsin). In the vertebrate lineage, a series of whole-genome duplications (1R and 2R) and subsequent tandem duplications led to the five classes of visual opsins seen today.

The phylogenetic tree of vertebrate visual opsins clearly shows these five distinct clades. Xenopus opsins cluster with their respective orthologs from other vertebrate groups. For instance, Xenopus Rh1 is closely related to rhodopsins from other amphibians, reptiles, birds, and mammals. Similarly, its cone opsins fall into the LWS, SWS1, SWS2, and Rh2 clades.

A key feature in the evolution of Xenopus vision is the expression of both rod and cone opsins in the same photoreceptor cell, a phenomenon that has been extensively studied to understand photoreceptor identity and function.

Quantitative Data Summary

The following tables summarize key quantitative data related to Xenopus laevis opsins.

Table 1: Spectral Tuning of Xenopus laevis Visual Opsins

Opsin Class	Gene Name	Photoreceptor Type	Wavelength of Maximal Absorption (λmax)
Rh1	rh1	Rods	~502 nm
Rh2	rh2	Cones	~520 nm
SWS1	sws1	Cones	~425 nm
SWS2	sws2	Cones	~445 nm
LWS	lws	Cones	~580 nm



Table 2: Amino Acid Sequence Identity of Xenopus laevis Opsins to Human Orthologs

Xenopus laevis Opsin	Human Ortholog	Amino Acid Identity (%)
Rh1	Human Rhodopsin (RHO)	88%
SWS1	Human Blue Opsin (OPN1SW)	75%
LWS	Human Red Opsin (OPN1LW)	78%

Experimental Protocols

This section details the methodologies used to characterize Xenopus opsins.

4.1. Phylogenetic Analysis of Opsin Sequences

Objective: To determine the evolutionary relationships between Xenopus opsins and those of other species.

Methodology:

- Sequence Retrieval: Opsin amino acid sequences are obtained from databases like NCBI GenBank.
- Multiple Sequence Alignment: Sequences are aligned using algorithms like ClustalW or MAFFT to identify homologous regions.
- Phylogenetic Tree Construction: A phylogenetic tree is constructed using methods such as:
 - Maximum Likelihood (ML): Infers a tree that maximizes the probability of observing the given sequences. Software like RAxML or PhyML is commonly used.
 - Bayesian Inference (BI): Uses a probabilistic model to infer the posterior probability of a tree. MrBayes is a popular software for this method.
- Statistical Support: The reliability of the tree topology is assessed using bootstrapping (for ML) or posterior probabilities (for BI).
- 4.2. In Vitro Opsin Characterization



Objective: To determine the spectral sensitivity (\lambda max) of a specific opsin.

Methodology:

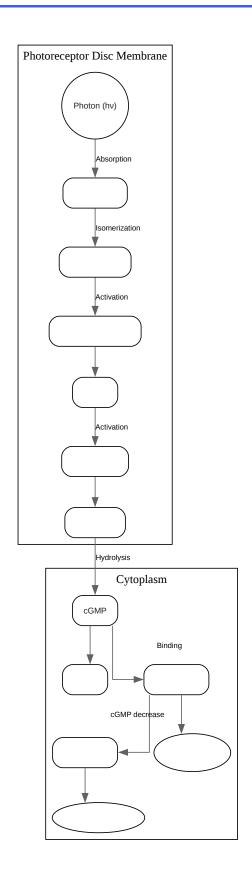
- Gene Cloning and Expression: The coding sequence of the opsin gene is cloned into an expression vector. This vector is then transfected into a suitable cell line (e.g., HEK293 cells).
- Chromophore Reconstitution: The expressed opsin (apoprotein) is incubated with 11-cisretinal to form a functional photopigment.
- Spectrophotometry: The absorbance spectrum of the reconstituted pigment is measured using a spectrophotometer. The wavelength at which maximum absorbance occurs (λmax) is determined.
- Data Analysis: The obtained spectrum is analyzed to confirm the formation of a functional pigment and to accurately determine the λmax.

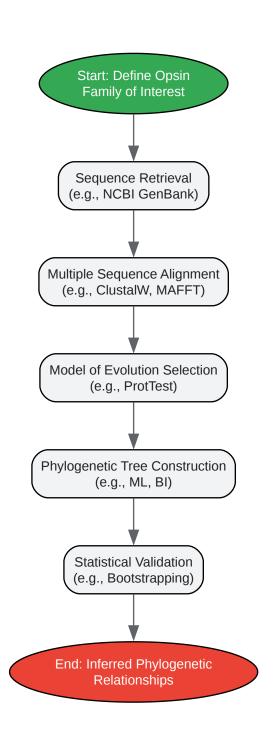
Signaling Pathways and Experimental Workflows

5.1. The Phototransduction Cascade in Xenopus Photoreceptors

The following diagram illustrates the canonical phototransduction cascade initiated by the activation of an opsin molecule in a Xenopus photoreceptor.







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